Selenophene Selenophene Selenophene is a five-membered monocyclic heteroarene composed of four CH units and one selenium atom. The parent of the class of selenophenes. It is a mancude organic heteromonocyclic parent, a monocyclic heteroarene and a member of selenophenes.
Brand Name: Vulcanchem
CAS No.: 288-05-1
VCID: VC0038918
InChI: InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H
SMILES: C1=C[Se]C=C1
Molecular Formula: C4H4Se
Molecular Weight: 131.05 g/mol

Selenophene

CAS No.: 288-05-1

Main Products

VCID: VC0038918

Molecular Formula: C4H4Se

Molecular Weight: 131.05 g/mol

Selenophene - 288-05-1

CAS No. 288-05-1
Product Name Selenophene
Molecular Formula C4H4Se
Molecular Weight 131.05 g/mol
IUPAC Name selenophene
Standard InChI InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H
Standard InChIKey MABNMNVCOAICNO-UHFFFAOYSA-N
SMILES C1=C[Se]C=C1
Canonical SMILES C1=C[Se]C=C1
Description Selenophene is a five-membered monocyclic heteroarene composed of four CH units and one selenium atom. The parent of the class of selenophenes. It is a mancude organic heteromonocyclic parent, a monocyclic heteroarene and a member of selenophenes.
Synonyms selenacyclopentadiene;selenofuran;SELENOPHENE;SELENOPHENE 99%;Selenophene,99%;Selenophene, 99% 2.5GR
Reference 1: Xu W, Wu L, Fang M, Ma Z, Shan Z, Li C, Wang H.
Diseleno[2,3-b:3/',2/'-d]selenophene and Diseleno[2,3-b:3/',2/'-d] thiophene:
Building Blocks for the Construction of [7]Helicenes. J Org Chem. 2017 Oct
20;82(20):11192-11197. doi: 10.1021/acs.joc.7b01362. Epub 2017 Oct 6. PubMed
PMID: 28952725.


2: Singh VP, Yan J, Poon JF, Gates PJ, Butcher RJ, Engman L. Chain-Breaking
Phenolic 2,3-Dihydrobenzo[b]selenophene Antioxidants: Proximity Effects and
Regeneration Studies. Chemistry. 2017 Oct 26;23(60):15080-15088. doi:
10.1002/chem.201702350. Epub 2017 Oct 9. PubMed PMID: 28857289.


3: Fei Z, Han Y, Gann E, Hodsden T, Chesman ASR, McNeill CR, Anthopoulos TD,
Heeney M. Alkylated Selenophene-Based Ladder-Type Monomers via a Facile Route for
High-Performance Thin-Film Transistor Applications. J Am Chem Soc. 2017 Jun
28;139(25):8552-8561. doi: 10.1021/jacs.7b03099. Epub 2017 Jun 15. PubMed PMID:
28548496.


4: Tavadyan LA, Manukyan ZH, Harutyunyan LH, Musayelyan MV, Sahakyan AD, Tonikyan
HG. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile
Derivatives. Antioxidants (Basel). 2017 Mar 24;6(2). pii: E22. doi:
10.3390/antiox6020022. PubMed PMID: 28338603; PubMed Central PMCID: PMC5488002.


5: Pederzoli M, Pittner J. A new approach to molecular dynamics with
non-adiabatic and spin-orbit effects with applications to QM/MM simulations of
thiophene and selenophene. J Chem Phys. 2017 Mar 21;146(11):114101. doi:
10.1063/1.4978289. PubMed PMID: 28330346.


6: Shin Y, Song CE, Lee WH, Lee SK, Shin WS, Kang IN. Synthesis and
Characterization of a Soluble A-D-A Molecule Containing a 2D Conjugated
Selenophene-Based Side Group for Organic Solar Cells. Macromol Rapid Commun. 2017
Jun;38(11). doi: 10.1002/marc.201700016. Epub 2017 Mar 21. PubMed PMID: 28321949.


7: Chen P, Nakano K, Suzuki K, Hashimoto K, Kikitsu T, Hashizume D, Koganezawa T,
Tajima K. Organic Solar Cells with Controlled Nanostructures Based on Microphase
Separation of Fullerene-Attached Thiophene-Selenophene Heteroblock Copolymers.
ACS Appl Mater Interfaces. 2017 Feb 8;9(5):4758-4768. doi:
10.1021/acsami.6b14629. Epub 2017 Jan 24. PubMed PMID: 28094499.
PubChem Compound 136130
Last Modified Nov 11 2021
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